![molecular formula C23H22N4O3S B2662539 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894052-57-4](/img/structure/B2662539.png)
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a dihydroquinoline ring, a pyrimidine ring, and a carboxamide group. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group is a bicyclic structure with a nitrogen atom in one of the rings . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Biological Activity
Research on similar compounds includes the synthesis and evaluation of derivatives for various biological activities, including cytotoxic, antimicrobial, antitubercular, and antifungal properties.
Cytotoxic Activity
Derivatives of dibenz[f,ij]isoquinoline and benzo[e]perimidine, bearing cationic side chains, were synthesized from aminoanthraquinones and evaluated for cytotoxic activity. These compounds showed promising activity against in vivo subcutaneous colon 38 tumors in mice, with one derivative demonstrating curative activity in a refractory model Bu et al., 2001.
Antimicrobial and Antitubercular Activities
Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for antitubercular activity. Five analogs exhibited promising antitubercular agents with lower cytotoxicity profiles Marvadi et al., 2020.
Antifungal and Antibacterial Activities
Fluoroquinolone-based 4-thiazolidinones were synthesized and screened for antifungal and antibacterial activities, indicating the potential use of these derivatives in treating microbial infections Patel & Patel, 2010.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of similar compounds have been a focus of research, aiming at the development of new therapeutic agents.
Synthesis of Pyrimidine Derivatives
A study described the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, outlining the potential for future pharmacological activity investigations Zaki et al., 2017.
Antioxidant Properties
Synthesis and evaluation of 4-hydroxy quinolinone derivatives as antioxidants in lubricating grease were conducted, highlighting the potential industrial applications of these compounds Hussein et al., 2016.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-26-22(30)18(21(29)25-17-10-3-2-4-11-17)14-24-23(26)31-15-20(28)27-13-7-9-16-8-5-6-12-19(16)27/h2-6,8,10-12,14H,7,9,13,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBKEKZYGYFHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)N2CCCC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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